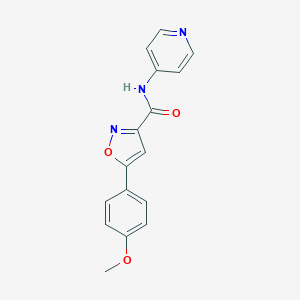
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various biochemical markers associated with inflammation, tumor growth, and microbial infections. In addition, this compound has been reported to have beneficial effects on the nervous system, including neuroprotection and improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for the research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. One of the directions is to further investigate its mechanism of action to fully understand its therapeutic potential. Another direction is to explore the possibility of using this compound in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Métodos De Síntesis
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been reported in various studies. One of the methods involves the reaction of 4-ethylbenzylamine with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with tetrahydrothiophene dioxide to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has shown to have antioxidant and neuroprotective effects.
Propiedades
Fórmula molecular |
C25H27NO5S |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-4-18-5-7-19(8-6-18)14-26(20-9-10-32(29,30)15-20)25(28)23-13-21(27)24-17(3)11-16(2)12-22(24)31-23/h5-8,11-13,20H,4,9-10,14-15H2,1-3H3 |
Clave InChI |
NWFTUHWGYGTWMF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
SMILES canónico |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)


![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)